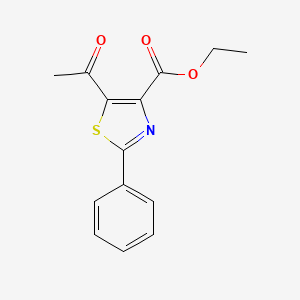

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Description

The exact mass of the compound Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-acetyl-2-phenyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-3-18-14(17)11-12(9(2)16)19-13(15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEVIDSHPCONQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372560 | |

| Record name | Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728756 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57560-93-7 | |

| Record name | Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Executive Summary

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in diverse biological interactions make it a privileged heterocycle in drug discovery.[2] This guide provides an in-depth, experience-driven walkthrough for the synthesis and comprehensive characterization of a specific, high-value derivative: Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. We will explore the venerable Hantzsch thiazole synthesis, detailing not just the procedural steps but the underlying chemical logic that ensures a high-yielding and pure product. Subsequently, a multi-technique analytical workflow is presented to establish an unequivocal structural and purity profile of the target compound, providing researchers and drug development professionals with a self-validating protocol for obtaining and verifying this important molecular building block.

Introduction: The Significance of the Thiazole Moiety

Thiazole, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a recurring motif in a vast array of pharmacologically active compounds.[2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2][4] The compound Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate incorporates several key pharmacophoric features: a central thiazole ring, a phenyl group at the 2-position (a common feature in bioactive molecules), and ester and acetyl groups at the 4- and 5-positions, respectively. These functional groups provide multiple points for further chemical modification, making this compound a versatile intermediate for the synthesis of more complex drug candidates. Understanding its synthesis and characterization is therefore of fundamental importance for laboratories engaged in heterocyclic chemistry and drug discovery.

Synthesis via Hantzsch Thiazole Condensation

The most reliable and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide.[5][7] For our target molecule, this translates to the reaction between a thioamide (thiobenzamide) and an appropriate α-halocarbonyl compound (ethyl 2-chloroacetoacetate).

Mechanistic Rationale and Reagent Selection

The Hantzsch synthesis is a robust reaction, driven by the formation of a highly stable aromatic thiazole ring.[7] The mechanism proceeds through an initial S-alkylation of the thioamide's nucleophilic sulfur atom on the electrophilic α-carbon of the halo-ester, followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic product.[7][8][9]

-

Thiobenzamide: This reagent provides the C2-phenyl group and the core N-C=S unit required for ring formation.

-

Ethyl 2-chloroacetoacetate: This α-halo-β-ketoester is the ideal C3-C4 building block. The chloro group provides the reactive site for the initial S-alkylation, while the adjacent keto and ester functionalities ultimately become the acetyl and carboxylate substituents on the final thiazole ring.

-

Solvent and Conditions: Ethanol is often chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing conditions, which provides the necessary activation energy for the reaction to proceed to completion.[10]

The overall synthetic transformation is visualized below.

Caption: Hantzsch synthesis of the target thiazole derivative.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Table 1: Reactants and Recommended Conditions

| Parameter | Value | Purpose |

| Reactant 1 | Thiobenzamide (1.0 eq) | Provides N=C-S and phenyl moieties |

| Reactant 2 | Ethyl 2-chloroacetoacetate (1.05 eq) | Provides C-C-C=O backbone and ester group |

| Solvent | Absolute Ethanol | Reaction medium |

| Temperature | Reflux (~78 °C) | Provides activation energy for condensation |

| Reaction Time | 4-6 hours | Time to completion |

| Monitoring | Thin Layer Chromatography (TLC) | Tracks disappearance of starting materials |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiobenzamide (1.0 equivalent) and absolute ethanol (approx. 10 mL per gram of thiobenzamide).

-

Reagent Addition: Begin stirring the mixture. Slowly add ethyl 2-chloroacetoacetate (1.05 equivalents) to the flask. The slight excess ensures the complete consumption of the thiobenzamide.

-

Reaction Execution: Heat the reaction mixture to reflux using a heating mantle. The reaction is typically complete within 4-6 hours.

-

Progress Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).[5] The reaction is complete when the spot corresponding to the starting materials (visualized under UV light) has disappeared.

-

Work-up and Isolation: After completion, allow the mixture to cool to room temperature. A solid product may precipitate. If not, reduce the solvent volume under reduced pressure. Pour the cooled mixture into a beaker of cold water to precipitate the crude product.

-

Purification: Collect the crude solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol to remove impurities.[8] For high purity, the product should be recrystallized from ethanol. Dry the purified white or off-white solid in a vacuum oven.

Comprehensive Characterization

Unequivocal structural confirmation is paramount. A combination of spectroscopic and physical methods provides a complete and trustworthy profile of the synthesized compound.

Caption: Workflow for purification and characterization.

Physicochemical Properties

Table 2: Physicochemical Data for Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

| Property | Value | Source |

| CAS Number | 57560-93-7 | [11][12] |

| Molecular Formula | C₁₄H₁₃NO₃S | [11][12] |

| Molecular Weight | 275.32 g/mol | [11] |

| Appearance | White to off-white crystalline solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 3: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [11]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment | Rationale |

| 8.00–7.42 | Multiplet | - | 5H | Phenyl Protons | Protons on the aromatic phenyl ring. |

| 4.43 | Quartet | 7.0 | 2H | -OCH₂ CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| 2.58 | Singlet | - | 3H | Acetyl -CH₃ | Methyl protons of the acetyl group, with no adjacent protons. |

| 1.42 | Triplet | 7.3 | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

¹³C NMR Analysis: The carbon NMR spectrum confirms the carbon skeleton of the molecule.

Table 4: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [11]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 195.2 | Acetyl C =O | Carbonyl carbon of the ketone. |

| 167.4 | Ester C =O | Carbonyl carbon of the ethyl ester. |

| 153.1 | C-2 (Thiazole) | Carbon atom of the thiazole ring bonded to N and S. |

| 136.5–126.8 | Phenyl Carbons | Carbons of the aromatic phenyl ring. |

| 61.3 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |

| 27.1 | Acetyl -CH₃ | Methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.

Table 5: Key IR Absorption Bands [11]

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 1701 | C=O Stretch | Ester Carbonyl |

| 1647 | C=O Stretch | Acetyl Carbonyl |

| 1593 | C=N Stretch (in-ring) | Thiazole Ring |

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, confirming the presence of both the ester and acetyl groups in different chemical environments.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

-

Expected Result: Using electrospray ionization (ESI-MS), a molecular ion peak is expected at m/z 276.06 [M+H]⁺ , which corresponds to the protonated molecule and is consistent with the molecular formula C₁₄H₁₃NO₃S.[11]

Conclusion

This guide has detailed a reliable and well-established protocol for the synthesis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate using the Hantzsch condensation reaction. The rationale behind the choice of reagents and conditions has been explained to provide a deeper understanding beyond simple procedural recitation. Furthermore, a comprehensive analytical workflow employing NMR, IR, and Mass Spectrometry has been outlined, providing a robust framework for the unequivocal characterization and quality control of the final product. The data presented herein serves as a benchmark for researchers, ensuring confidence in the identity and purity of this valuable heterocyclic building block, thereby facilitating its application in medicinal chemistry and drug discovery programs.

References

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- Benchchem. Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives.

- Thota, S. et al. (2024). A review on thiazole based compounds & it's pharmacological activities. Authorea Preprints.

- Benchchem. Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate | 57560-93-7.

- Fabad, S. et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

- Singh, A. et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 133479.

- Taurins, A. & Kasman, S. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.

- Ahmad, I. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.

- Organic Chemistry Portal. Thiazole synthesis.

- Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.

- Hacini, S. et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.

- ResearchGate. (2025). Thiazoles: iii. Infrared spectra of methylthiazoles.

- Gomha, S. M. et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.

- Benchchem. Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.

- SynArchive. Hantzsch Thiazole Synthesis.

- ResearchGate. (2021). Reaction mechanism of Hantzsch thiazole synthesis.

- Hacini, S. et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.

- CymitQuimica. Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.

- ResearchGate. (2013). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity.

- ResearchGate. (2008). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have cemented its status as a "privileged scaffold." This means it is a recurring structural motif in a multitude of biologically active compounds and FDA-approved drugs. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The inherent versatility of the thiazole core allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is a multifunctional derivative that embodies this potential, offering several points for chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physicochemical and spectroscopic properties is fundamental for its application in research and development. These characteristics serve as a fingerprint for identification, purity assessment, and elucidation of its chemical behavior.

Core Properties

| Property | Value | Source |

| CAS Number | 57560-93-7 | [1] |

| Molecular Formula | C₁₄H₁₃NO₃S | [1] |

| Molecular Weight | 275.32 g/mol | |

| Purity | Typically ≥95% | [1] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides irrefutable evidence of a molecule's structure. The data presented below for Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is critical for its unambiguous identification.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound reveal its key structural features.

¹H NMR (400 MHz, CDCl₃): [2]

-

δ 8.00–7.42 (m, 5H, phenyl protons): This multiplet corresponds to the five protons of the phenyl group attached to the thiazole ring.

-

δ 4.43 (q, J=7.0 Hz, 2H, OCH₂CH₃): The quartet signal is characteristic of the methylene protons of the ethyl ester, split by the adjacent methyl group.

-

δ 2.58 (s, 3H, acetyl CH₃): This singlet represents the three protons of the acetyl methyl group.

-

δ 1.42 (t, J=7.3 Hz, 3H, OCH₂CH₃): The triplet is indicative of the terminal methyl protons of the ethyl ester, split by the neighboring methylene group.

¹³C NMR (100 MHz, CDCl₃): [2]

-

δ 195.2 (acetyl C=O): The chemical shift in this region is characteristic of a ketone carbonyl carbon.

-

δ 167.4 (ester C=O): This signal corresponds to the carbonyl carbon of the ethyl ester.

-

δ 153.1 (C-2 thiazole): This represents the carbon atom of the thiazole ring to which the phenyl group is attached.

-

δ 136.5–126.8 (phenyl carbons): These signals correspond to the carbon atoms of the phenyl ring.

-

δ 61.3 (OCH₂CH₃): This is the chemical shift for the methylene carbon of the ethyl ester.

-

δ 27.1 (acetyl CH₃): This signal represents the methyl carbon of the acetyl group.

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key Vibrational Modes (cm⁻¹): [2]

-

1701 cm⁻¹ (ester C=O stretch): This strong absorption is characteristic of the carbonyl group in the ethyl ester.

-

1647 cm⁻¹ (acetyl C=O stretch): This absorption corresponds to the carbonyl stretching of the acetyl group.

-

1593 cm⁻¹ (C=N thiazole ring): This signal is indicative of the carbon-nitrogen double bond within the thiazole ring.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues about its structure.

-

Electrospray Ionization (ESI-MS): A molecular ion peak at m/z 275.0616 ([M+H]⁺) is observed, which is consistent with the molecular formula C₁₄H₁₃NO₃S.[2]

Synthesis and Reactivity

The construction of the thiazole ring is a well-established process in organic synthesis, with the Hantzsch thiazole synthesis being the most prominent method.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide. This reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

This protocol is based on the principles of the Hantzsch thiazole synthesis, adapted for the specific target molecule.

Materials:

-

Thiobenzamide

-

Ethyl 2-chloro-3-oxobutanoate (or its equivalent)

-

Absolute Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.0 equivalent) in absolute ethanol.

-

Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction, until effervescence ceases.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of residue). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by comparing its spectroscopic data (NMR, IR, MS) with the reference data provided in this guide. The melting point (if a solid) should be sharp.

Significance in Drug Development

The structural motifs present in Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate make it a highly attractive starting point for the development of new drug candidates.

-

Ester Handle for Amide Library Synthesis: The ethyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a versatile handle for amide coupling reactions with a diverse library of amines, allowing for the rapid generation of a wide range of derivatives to explore structure-activity relationships (SAR).

-

Ketone for Further Functionalization: The acetyl group at the 5-position provides a reactive ketone functionality. This can be a site for various chemical transformations, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions to build more complex molecular architectures.

-

The Privileged Phenylthiazole Core: The 2-phenylthiazole core is a well-established pharmacophore in numerous clinically used drugs and experimental agents. Its presence suggests a favorable pharmacokinetic profile and the potential for interactions with a variety of biological targets.

Caption: Workflow for SAR studies from the title compound.

Conclusion

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is a molecule of significant interest to the medicinal chemistry community. Its well-defined chemical properties, accessible synthesis via the robust Hantzsch reaction, and multiple points for diversification make it an ideal scaffold for the development of novel small-molecule therapeutics. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable building block into their drug discovery programs.

References

Sources

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate CAS number 57560-93-7

An In-depth Technical Guide to Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate (CAS 57560-93-7)

Abstract

This guide provides a comprehensive technical overview of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The 2-phenylthiazole scaffold is a privileged motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1] This document details the compound's chemical identity, physicochemical properties, a robust synthetic methodology based on the Hantzsch thiazole synthesis, and its spectroscopic characterization. Furthermore, it explores the molecule's significance as a versatile intermediate, elucidating its potential applications in the development of novel therapeutic agents, particularly in the realms of antifungal and anticancer research. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this compound in their synthetic and discovery workflows.

Chemical Identity and Physicochemical Properties

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is a substituted thiazole derivative available for research and laboratory use.[2][3] Its structural features—a central thiazole ring, a phenyl group at the 2-position, and reactive acetyl and ethyl carboxylate moieties at the 5- and 4-positions, respectively—make it an ideal starting material for further chemical elaboration.

| Property | Value | Source(s) |

| CAS Number | 57560-93-7 | [2][4] |

| Molecular Formula | C₁₄H₁₃NO₃S | [2] |

| Molecular Weight | 275.32 g/mol | [2] |

| Purity | Typically ≥95% | [2] |

| Common Names | Ethyl 5-acetyl-2-phenyl-1,3-thiazole-4-carboxylate | [5] |

| Category | Organic Building Block, Heterocycle, Ketone, Ester | [5] |

Synthesis and Mechanism: The Hantzsch Thiazole Synthesis

The construction of the thiazole ring system is most classically achieved via the Hantzsch thiazole synthesis, first described in 1887.[6] This reaction provides a direct and efficient pathway to a wide variety of thiazole derivatives by condensing an α-haloketone with a thioamide.[6][7] In the case of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, the synthesis involves the cyclocondensation of benzothioamide with a suitable α-halo-β,δ-diketoester.

The reaction proceeds through a well-established mechanism. It begins with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon bearing the halogen, forming an intermediate. This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks one of the ketone carbonyls. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.[7] The Hantzsch synthesis is known for its simplicity and generally high yields.[7][8]

Experimental Protocol: Synthesis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

This protocol is a representative procedure based on the principles of the Hantzsch Thiazole Synthesis.

Materials:

-

Benzothioamide

-

Ethyl 2-chloroacetoacetate (or a suitable α-halo diketone precursor)

-

Ethanol (or another suitable polar solvent)

-

A weak base (e.g., sodium carbonate or triethylamine, optional, as the reaction can proceed under neutral or acidic conditions)[9]

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzothioamide (1.0 equivalent) in ethanol.

-

To this solution, add ethyl 2-chloroacetoacetate (1.0 to 1.1 equivalents). If a base is used, it can be added at this stage.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from several hours to overnight.[10]

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution.

-

If precipitation occurs, collect the crude product by vacuum filtration through a Buchner funnel and wash the filter cake with cold ethanol or water to remove unreacted starting materials and salts.[7]

-

If the product remains dissolved, reduce the solvent volume under reduced pressure. The resulting crude solid or oil can be purified.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by flash column chromatography on silica gel to yield the pure Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.

Synthetic Workflow Diagram

Caption: Inhibition of fungal ergosterol synthesis.

Conclusion

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate (CAS 57560-93-7) is more than just a chemical compound; it is a strategic starting point for innovation in medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction, combined with its dual functional handles for derivatization, positions it as a valuable tool for generating novel molecular entities. The established biological relevance of the 2-phenylthiazole core in targeting critical enzymes like CYP51 and xanthine oxidase underscores the immense potential of its derivatives as future therapeutic agents. This guide serves as a foundational resource for scientists aiming to explore and unlock the full potential of this versatile heterocyclic scaffold.

References

- BenchChem. (n.d.). Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Application Notes and Protocols. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0i58n89WWeHljbkMorJGMSIikoVr4T5mDdxNponDBQCCiYNoVEIdrTha35tvaHZR7Ak9Ge-2th8l2hu6bMsjAWyx1mz_THHbGQG3l-CgiKKYBQtfDKJSf5K264YE642Rjjg2oPXil0bFjgz5kCsomM89EjwQy1h-VzwUnPwPe8BBhCcwL6JW1dZhJua9NAY1RezUYhhmS8-W_fVPMLD6f9iNj1LhBS-0IqdmYD5IFH9ZLAzA8pTw6m9kk]

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Sco4NqHY81gsRJiuz2sn7-U7S3k4D6OsY7zSFdJOhR_OvlaALchpfMcU58brydMvejLaMsJ6SouOz-8GRk2ol26UAqttkgOIo-yVcERcP-IXM6f1mGOCFDjbFkTUU8IL0e1Uyv38d0N3Q3Am-r86mg8Sv-I-iUWrdCNOCYFRL6Hds4lF61Chz-HQniNSbhFD3_GiJjyPwZV96A==]

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOlGfbu7DCOMtcY7XvbAsI9zI0Zk11Wlwen0oyn5GXerliECg2OrQIORAdEL8gG0Luak7URaCB0gGXnz0tTXwMBN1tXbKs8nALxZIv-Y7sab22MLBXEZ_S17qpUArvbO2ERc7bN4hhl_ab4OTjR4eHePtalLVYgbzu5_V-1w==]

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [URL: https://vertexaisearch.cloud.google.

- CymitQuimica. (n.d.). Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-7zmG4Ls6hSSZibEU9yhzZ2LE-UQpGntcfpr2C-i6wVwx5suH7BDRjo0bEzhLpyxU6RNgwvuPEIp9xONmht0V9ZZBIyJSFKkzzswZ53UXTLFI4toFlvRqWbdsKBGEMTgCdJGxIzXDOA89KEIKkoQk_U0bZURWj6r1im1pT3QzMD-psI19Rc4rHNH1VSlCjGztk-BBzB0=]

- MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfd6X86_4EbP6yOsjY78iGH221I3znEjYO_v3wJ9o_GH08LOcxb061kWac4B6x0oZvO7_50x4v_Eo1Sip1p3H7LzZJ2F3Sx9nIpnI4ldzP67ybNCGk3-IsBev9MpfUTS8o]

- PMC. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI0zQG-ey4lO3_-SJ_pq5O7XpY1Mtd7Q0UPscJa96e0EGXaKFmVG5SOUnmyLwYod_OOvmCK9ikiQgW7LwI-cFkfz3C5IczDc-e8RwIPd_uwP2tFeXLJr7M6dTwz2L1OcASeXCFH2V6iQvDlRw=]

- Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxXcRvJiP1QLQK3eeSXNttgTvSDUVBFcNLHVmuKTnH7QQMXvo7ntuZv9uucgU5e0ZvyWnIGbJEiq_Wvk7bcnB0UEMVLlSQbgTjv-MuwUfUyPp9zhcz7QQkesPakYYWhJQ3ClTYhKgacsYoyeTeyFL_H3_NtSs=]

- BIOFOUNT. (n.d.). Ethyl 5-Acetyl-2-Phenylthiazole-4-Carboxylate. BIOFOUNT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiPW5YyFzR9qy0MUBBTvKoaifrW8VpvajzBPCDfi6AGfcPq5XOUPb_k_zXLkq_POf-rK1Noi_A2f5rrc5VXIkGTzbVg7PS7ZNOqnUPcyNlr2pkVgr0_KnC944-LJdynQKFk51AMxDfZVpM]

- Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHzlVhLH4lw6IYK32SJQkzCM0IrBxaEfaBEjWa9sFsoCV1Lxk6jCSD16oFQRjJvXreXflkhVPCY5drf1VgpLW00ey8B6Ay4C4hNuk4A_KYcFC-MzL1lHWijSZm3ivXicDkTacuaIXlw-Tr7-NmeEg_Q588wMWNvtNVVdM6lw==]

- ResearchGate. (2017). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2Y96eX7FzwXo4y1CWTPWoDMwgmAweWZ4gr7KqNOQyGhCHkLYq7uVtZzCzYzcKjqbX3KW0vPk9s5LTfx8Yj6z5ZP8rCJLPw63G3JLG1f1GVep-NBlr6pV33QEc3d7YEtUGB7LIhvGkZcT4D76XPHbE2jgM4h1VP1EHWNVMgUyKGXJuXocXlE1VWgtnQdRIFQ8Ky08OKKoBxWUnbJc6CSqWXvotgbm45nvlGku75foKXIpKHVx-WjsIBRGgFJE-TL2RVQtX46rY8vWmSpLtyVE8BMjWMWCAUi5tS79J6rCR]

- BLD Pharm. (n.d.). 57560-93-7|Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo_5k53e3xQ1lfHz0yjxcwJLSS-yWzQ_hDa1BtQImPFAPB345v83CFXD6Dxr2ol2MWSi1Vllf1qTVPmCgIRCjCwarW4Cuwwz14r8OJAixPT1TnR8ZpcoRg7aDD91081r6HdKiRjcgxHMOKqw==]

- Asian Journal of Research in Chemistry. (2009). Synthesis and Evaluation of Some New Substituted Phenylthiazole Derivatives and their Anticonvulsant Activity. Asian Journal of Research in Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNkQLAtjkFdM0AjXrReDPYeyjZyjFY0-1X49-kXJng7Hfuix_7vHhjPKXemkgXl4bB8FcsNVFduFal6Xomwg2l-kLtoJL_uPQwGZODaxZ-uLM-hznVHbBDyAjOwFKEiWSHTO4imlp2FR0OTHTjOfWoDTQ=]

- Arctom Scientific. (n.d.). CAS NO. 57560-93-7 | Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. Arctom Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmGa4GpDW4KLLxpHMj6jcFeO-pl2n1EgVPM0tR4FIMkHP6u0AEdJk0_-qbhs1VCr2NczuOJm1RtQ1KK0DUjSg0PY8HD_Mb9cuAa_twn_QiEoOxEzsCicRZ1z107w==]

- BenchChem. (n.d.). Ethyl 2,4-dimethylthiazole-5-carboxylate: A Versatile Intermediate for the Synthesis of Bioactive Compounds. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGouwAIp4Q9Pg50hMVkB34DZ6hywModEMWCi7D3fQiuoZ7Ln5YVdBTgCStAQGtH5i7OYyympXzuTmVdOovSJlgbCUbDJiz6DxMjmK3-jZPfTQaxBS2Ui4yV4Serzli-E-J82wFg6QpyJBmGkxXi-q_UuE1zbybcbfduWU8-LYLDk4-4hUwXxj5Jf-wsPYKhFZsWP6W2SFNF2pbgCkOOOqP2ZxuDOqEeLROvnrDv1-PiY-3uzUQiGSzhsanJOqjYczNUM6afvgHQ]

- PubMed. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZOfTlFCJkO_MVawdCoGFJk-YGjfZ0shMOvZ0sLQy3a5t4TSQqlY8oYwLDIMSFfJk8n3hBP3-d7uEn4Pg7JFmpYsuF_Y-kUwRlCSRUPfRDnbp5gqhXz1wefjBL88evkoFUAPA=]

- University of Calgary. (n.d.). Spectra Problem #7 Solution. University of Calgary. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLb4yzIAzOVEflXmVbu_63kCPsryRNh-evx--Py-ZMdLypJWPAs4M76l5PHoKGhZGcEn3Wp1jrCxYSFqA4l1qNKKBIIcbKXb5LWBCinESep5vNYEmbvlyD-AUCp-3asXKCU0mn43cF-Kw6Lr2ShtyubaahMDkyPf5kGYk8FxSPu9bnpms=]

- ChemicalBook. (n.d.). Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR spectrum. ChemicalBook. [URL: https://vertexaisearch.cloud.google.

- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYo70kdvcuSZf-lX0fovapIHRLsYtJvLHlJiwkoODGr8X4K0VzNh3Y3f7fAfigPwpePtNyww9rv_zhhyiizTil66Q2m-rTOZsbzQ1hU6cvz1iQ9Uzodg8vQNI4VvNCC_kovtR-0C9br4Trug==]

- PubMed. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNe_wmUO17hIrL3wAMrOnFtDGYOh8mA7L-XeP0WTVgfIClc44lklzpNtdrW1NH_3GHGmrcAMFy2zKtI0WLr00_rKWI09zmRA13irtICWKkAm7nNnwlfRic-K2BFjXr9VbWsgU=]

- ResearchGate. (n.d.). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpSfiJteMbd7WHpp1PZnvM2OGv9gdTBhDjViwuXYddzal5--kB6MIXQsH0rCdgpc1ZPNHs1tAP08HeadfSKOOhiW3ZE22XN1YcyJ6FeR0NVUjT6g0LwNQJ51mVGdK6MaWef4VAYZAxImxn9OGsLUlUOQDD0_4ScZODdnT98enKS6oMyMTSgEyFobI6gL__9LuKejjo3lm2frLflVa-66Kp7ayQkSAtkhM4u3FiilmlPPqe0ilCZYEpFvGzBqmlh1KkKqLeLXVTxLIHPMqut644lcY1Z_OCKch_NVzM6Tifm4jBy4LODV5kPl_42IHidirEK-lLxQ==]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate | CymitQuimica [cymitquimica.com]

- 3. 57560-93-7|Ethyl 5-Acetyl-2-Phenylthiazole-4-Carboxylate|Ethyl 5-Acetyl-2-Phenylthiazole-4-Carboxylate|-范德生物科技公司 [bio-fount.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 57560-93-7|Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

Biological activity of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate derivatives.

An In-Depth Technical Guide to the Biological Activity of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate Derivatives

Executive Summary

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide focuses on a specific, yet highly promising subclass: derivatives of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. While direct research on this precise scaffold is emerging, extensive data from closely related analogues, particularly 2-phenylthiazole-4-carboxamides and other substituted thiazoles, provide a strong predictive framework for their biological potential. This document synthesizes the available scientific literature to offer a comprehensive overview of the synthesis, anticancer, antimicrobial, and anti-inflammatory activities associated with this class of compounds. We will delve into structure-activity relationships (SAR), explore putative mechanisms of action through signaling pathways, and provide detailed, field-proven experimental protocols to ensure scientific integrity and reproducibility. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel thiazole derivatives.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The thiazole ring is an aromatic heterocycle integral to a multitude of natural products and synthetic pharmaceuticals.[2] Its presence in vitamin B1 (thiamine) and in blockbuster drugs like the anticancer agent Dasatinib and the anti-HIV drug Ritonavir underscores its therapeutic importance.[3][4] The unique electronic properties of the thiazole ring, along with its ability to act as a bioisostere for other functional groups, make it a versatile building block in drug design.[5] Derivatives of the 2-phenylthiazole core, in particular, have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal effects.[1][2][6] The ethyl carboxylate and acetyl groups at the 4 and 5 positions of the core molecule of interest, Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, offer key points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of the 2-Phenylthiazole-4-carboxylate Core

The foundational step in exploring the biological activity of this class of compounds is the efficient synthesis of the core scaffold. The Hantzsch thiazole synthesis, a classic condensation reaction reported in 1881, remains one of the most reliable and widely used methods for constructing the thiazole ring.[7] This reaction typically involves the condensation of a thioamide with an α-haloketone.

For the synthesis of the Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate core, a common approach involves the reaction of benzothioamide (providing the 2-phenyl group) with a suitable α-halo-β-ketoester, such as ethyl 2-chloro-3-oxobutanoate. The causality behind this choice lies in the reactivity of the starting materials, where the thioamide's sulfur atom acts as a nucleophile, attacking the carbon bearing the halogen on the α-haloketone. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

Detailed Experimental Protocol: Hantzsch Synthesis

This protocol is a generalized procedure adapted from established methods for Hantzsch thiazole synthesis.[7][8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzothioamide (1.0 equivalent) in a suitable solvent such as absolute ethanol.

-

Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until effervescence ceases.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. The aqueous layer is separated and discarded.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.

Biological Activities of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate Derivatives

The true therapeutic potential of the core scaffold is realized through the synthesis and evaluation of its derivatives. By modifying the phenyl ring, the acetyl group, or the ethyl ester, researchers can modulate the compound's biological activity.

Anticancer Activity

A significant body of research points to the potent anticancer activity of 2-phenylthiazole derivatives.[6] Studies on closely related 2-phenylthiazole-4-carboxamides have shown promising cytotoxic effects against a range of human cancer cell lines.[6]

| Compound ID | R (Substitution on 2-phenylacetamido) | Cell Line | IC50 (µg/mL)[6] |

| 3a | H | HT-29 | > 50 |

| 3d | 4-OCH₃ | Caco-2 | 11.2 |

| 3e | 2-OCH₃ | HT-29 | 12.3 |

| 3j | 3-F | T47D | 8.5 |

| 3j | 3-F | HT-29 | 9.1 |

Table 1: Cytotoxic Activity of 2-phenylthiazole-4-carboxamide Analogs.

Structure-Activity Relationship (SAR) Insights: The data from these carboxamide analogs suggest that the nature and position of substituents on the extended aromatic system play a crucial role in their cytotoxic potency.

-

Methoxy Groups: A 4-methoxy substitution appears to improve activity against Caco-2 cells, while a 2-methoxy group maintains high activity against HT-29 and T47D cell lines.[6]

-

Halogens: The presence of a 3-fluoro substituent resulted in good cytotoxic activity against all tested cell lines, with IC50 values below 10 µg/mL.[6]

-

Nitro Groups: In other series of N-phenyl-2-p-tolylthiazole-4-carboxamides, a para-nitro group on the N-phenyl ring rendered the best anticancer activity against the SKNMC cell line, suggesting that electron-withdrawing groups can enhance potency.[2]

Proposed Mechanism of Anticancer Action: The anticancer effects of 2-phenylthiazole derivatives are multifaceted. Several studies suggest that these compounds exert their activity through the induction of apoptosis (programmed cell death) and interference with key cell signaling pathways that are often dysregulated in cancer.[2][9]

-

Induction of Apoptosis: Some phenylthiazole derivatives have been shown to activate caspase-3, a key executioner enzyme in the apoptotic cascade.[2]

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway by some 2-phenylbenzothiazole derivatives leads to decreased cancer cell viability.[9]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents.[10] Thiazole derivatives have long been recognized for their antimicrobial properties.[11] Their mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.[3][12]

While specific data for Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate derivatives is limited, studies on other thiazole derivatives provide valuable insights. For example, certain heteroaryl thiazole derivatives have shown moderate to good antibacterial and antifungal activity.

| Compound ID | Target Organism | MIC (mg/mL)[11] |

| 3 | E. coli | 0.23 |

| 3 | S. Typhimurium | 0.23 |

| 9 | C. albicans | 0.06 |

| 9 | A. flavus | 0.11 |

Table 2: Antimicrobial Activity of Selected Heteroaryl Thiazole Derivatives.

Structure-Activity Relationship (SAR) Insights: The antimicrobial activity is highly dependent on the specific substituents on the thiazole and associated rings.

-

Hybrid Molecules: A molecular hybridization approach, combining the thiazole ring with other pharmacophores like phthalazine or sulfonamides, has been shown to be a successful strategy for developing potent antimicrobial agents.[11]

-

Lipophilicity: The amphiphilic nature of some thiazole derivatives may facilitate their integration into microbial cell membranes, leading to cytoplasm leakage and cell death.[12]

Proposed Mechanism of Antimicrobial Action: Docking studies on active thiazole derivatives suggest potential mechanisms of action:

-

Antibacterial: Inhibition of the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[11]

-

Antifungal: Inhibition of 14α-lanosterol demethylase, an essential enzyme in the biosynthesis of ergosterol, a key component of the fungal cell membrane.[11]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and many current anti-inflammatory drugs have significant side effects. Thiazole derivatives have emerged as promising candidates for the development of safer and more effective anti-inflammatory agents.[1][13]

Studies on various substituted phenyl thiazole derivatives have demonstrated significant anti-inflammatory activity in vivo.

| Compound ID | % Inhibition of Paw Edema (3h)[1] |

| 3a | 39.06 |

| 3c (Nitro-substituted) | 44.27 |

| 3d | 41.14 |

| Nimesulide (Standard) | 42.18 |

Table 3: Anti-inflammatory Activity of Substituted Phenyl Thiazole Derivatives in Carrageenan-Induced Rat Paw Edema Model.

Structure-Activity Relationship (SAR) Insights:

-

Substituents on the Phenyl Ring: The presence of a nitro group on the phenyl ring of some thiazole derivatives has been shown to result in better anti-inflammatory activity compared to the standard drug Nimesulide.[1] In other series, methyl and hydroxyl substituents also contributed to good anti-inflammatory effects.[14]

Proposed Mechanism of Anti-inflammatory Action: The anti-inflammatory effects of thiazole derivatives are believed to be mediated through the inhibition of key inflammatory enzymes and pathways.

-

COX Inhibition: Some thiazole derivatives may act as inhibitors of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[13]

-

iNOS Inhibition: Virtual screening and in vivo studies of some thiazolyl-carbonyl-thiosemicarbazides suggest they may reduce nitric oxide (NO) synthesis by inhibiting inducible nitric oxide synthase (iNOS).

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed protocols for key biological assays.

Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[15][16]

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include untreated control wells and solvent control wells. Incubate for 24-48 hours.[16][17]

-

MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well. Incubate the plate for 2-4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[15]

-

Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC₅₀ value.

Sources

- 1. wjpmr.com [wjpmr.com]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Spectroscopic analysis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

This guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices, ensuring a self-validating approach to molecular analysis.

Foundational Context: Synthesis and Structure

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is a substituted thiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. The structural integrity and purity of such molecules are paramount for their application in research and development. The most common route to this and similar structures is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2][3][4] Understanding this synthetic origin is crucial as it informs the potential side products and impurities that spectroscopic analysis must be able to identify.

The primary objective of spectroscopic analysis is to confirm the successful synthesis of the target molecule and establish its purity. This is achieved by systematically probing the molecule's atomic and electronic structure using a complementary suite of analytical techniques.

Caption: Generalized Hantzsch Thiazole Synthesis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of organic structure determination, providing unparalleled insight into the molecular skeleton and the chemical environment of each atom. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can piece together the molecule's connectivity.

Expertise & Experience: The Rationale Behind NMR

We rely on NMR as our primary tool because it offers a complete, high-resolution map of the molecule.

-

¹H NMR reveals the number of different types of protons, their relative abundance (integration), and their proximity to other protons (spin-spin coupling).

-

¹³C NMR identifies all unique carbon atoms in the molecule, including quaternary carbons that are invisible in ¹H NMR, and provides crucial information about the presence of carbonyls and aromatic systems.

Experimental Protocol: Sample Preparation for NMR

-

Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds.[5] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.

-

Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Homogenization: Cap the NMR tube and invert it several times to ensure a homogeneous solution.

-

Acquisition: Place the tube in the NMR spectrometer and acquire the ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) following standard instrument protocols.

Data Interpretation: Predicted Spectra

Based on the structure of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, the following signals are anticipated.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ¹H NMR | Phenyl Protons (Ar-H) | 7.42–8.00 | Multiplet | 5H |

| Ethyl -OCH₂- | 4.43 | Quartet (q) | 2H | |

| Acetyl -CH₃ | 2.58 | Singlet (s) | 3H | |

| Ethyl -CH₃ | 1.42 | Triplet (t) | 3H | |

| ¹³C NMR | Acetyl Carbonyl (C=O) | 195.2 | - | - |

| Ester Carbonyl (C=O) | 167.4 | - | - | |

| Thiazole C2 | 153.1 | - | - | |

| Phenyl Carbons | 126.8–136.5 | - | - | |

| Ethyl -OCH₂- | 61.3 | - | - | |

| Acetyl -CH₃ | 27.1 | - | - | |

| Ethyl -CH₃ | 14.5 | - | - | |

| Predicted data based on values reported for CDCl₃ solvent.[5][6][7] |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: The Diagnostic Power of IR

While NMR maps the skeleton, IR confirms the building blocks. For this molecule, IR provides immediate, unequivocal evidence for the two distinct carbonyl groups (ester and ketone) and the characteristic vibrations of the thiazole and phenyl rings. This is a rapid and cost-effective method to verify that the key chemical transformations have occurred during synthesis.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of the dry, solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum, typically over the range of 4000–400 cm⁻¹.[8]

Data Interpretation: Key Vibrational Modes

The IR spectrum provides a distinct "fingerprint" for the molecule, with key absorption bands confirming its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100–3000 | Medium-Weak |

| Ester C=O Stretch | ~1701 | Strong |

| Acetyl C=O Stretch | ~1647 | Strong |

| Thiazole Ring C=N Stretch | ~1593 | Medium-Strong |

| Aromatic C=C Stretch | 1570–1470 | Medium-Strong |

| Data based on reported values.[5][8][9] |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and, through high-resolution instruments, its elemental formula. It achieves this by ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion and its fragments.

Expertise & Experience: The Role of MS in Verification

MS provides the ultimate confirmation of the molecule's identity by measuring its most fundamental property: its mass. For Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate (Molecular Formula: C₁₄H₁₃NO₃S), the expected monoisotopic mass is 275.0616 Da.[5][10] Electrospray ionization (ESI) is a preferred "soft" ionization technique that typically keeps the molecule intact, showing a prominent protonated molecular ion ([M+H]⁺) at m/z 276.0694.[5] Analysis of the fragmentation patterns can further support the proposed structure.[11]

Data Interpretation: Expected Mass Spectrum

-

Molecular Ion: An ESI-MS spectrum is expected to show a strong peak at m/z 276.0694 , corresponding to the [M+H]⁺ ion.

-

Isotopic Pattern: The presence of a sulfur atom will result in a characteristic [M+2] isotope peak that is approximately 4.4% of the intensity of the main molecular ion peak.

-

Key Fragments: Tandem MS (MS/MS) experiments could reveal characteristic neutral losses, such as the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or an acetyl group (CH₃CO•, 43 Da), providing further structural validation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing molecules with conjugated π-systems.

Expertise & Experience: Why UV-Vis Matters

The structure of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate contains an extended system of conjugation involving the phenyl ring and the thiazole heterocycle. This conjugation gives rise to characteristic π→π* electronic transitions, which appear as strong absorption bands in the UV region.[12][13] The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the solvent environment, providing valuable electronic information.

Experimental Protocol: Solution-Phase Analysis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or acetonitrile.

-

Solution Preparation: Prepare a dilute stock solution of the compound with a precisely known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2–1.0 AU).

-

Data Acquisition: Record the spectrum against a solvent blank, identifying the wavelength(s) of maximum absorbance (λ_max).

Data Interpretation: Electronic Transitions

Thiazole derivatives typically exhibit absorption maxima related to their π–π* transitions.[14] For this molecule, strong absorption bands are expected in the range of 250–400 nm , characteristic of the conjugated aromatic and heterocyclic system.[12][15]

A Self-Validating System: The Integrated Analytical Workflow

Trustworthiness in chemical analysis is achieved not by a single result, but by the convergence of evidence from multiple, independent techniques. Each spectroscopic method provides a unique piece of the puzzle, and together they create a self-validating system for structural confirmation.

Caption: Integrated workflow for spectroscopic validation.

This logical progression ensures a comprehensive and reliable characterization. Mass spectrometry first confirms the correct molecular weight. IR spectroscopy then verifies the presence of essential functional groups. Finally, NMR spectroscopy provides the definitive atomic-level map of the structure, with UV-Vis offering complementary data on the electronic system. When the results from all techniques are consistent with the proposed structure, the identification can be considered authoritative and trustworthy.

References

-

Title: Hantzsch Thiazole Synthesis. Source: Chem Help Asap. URL: [Link]

-

Title: Hantzsch Thiazole Synthesis. Source: SynArchive. URL: [Link]

-

Title: synthesis of thiazoles. Source: YouTube. URL: [Link]

-

Title: THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Source: Canadian Science Publishing. URL: [Link]

-

Title: Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Source: CUTM Courseware. URL: [Link]

-

Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Source: PMC - NIH. URL: [Link]

-

Title: Supporting Information. Source: The Royal Society of Chemistry. URL: [Link]

-

Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Source: MDPI. URL: [Link]

-

Title: Thiazoles: iii. Infrared spectra of methylthiazoles. Source: ResearchGate. URL: [Link]

-

Title: Tuning the dimensionality of functional thiazolo[5,4-d]thiazole based supramolecular polymers via competitive interactions. Source: PubMed Central. URL: [Link]

-

Title: The absorption spectra of some thiazines and thiazoles. Source: Journal of the Chemical Society B. URL: [Link]

-

Title: UV/Vis absorption spectra of thiazoles 1-4 with MB. Source: ResearchGate. URL: [Link]

-

Title: Simulated UV-Vis absorption spectrum for the best performed of designed... Source: ResearchGate. URL: [Link]

-

Title: Supporting information. Source: The Royal Society of Chemistry. URL: [Link]

-

Title: Supporting Information. Source: The Royal Society of Chemistry. URL: [Link]

-

Title: CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Source: researchgate.net. URL: [Link]

-

Title: Supporting Information. Source: The Royal Society of Chemistry. URL: [Link]

-

Title: Synthesis of 5-Heteroyl-4- Phenylthiazole. Source: IOSR Journal. URL: [Link]

-

Title: Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Source: PubChem. URL: [Link]

-

Title: (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Source: ResearchGate. URL: [Link]

-

Title: Ethyl 5-phenylthiazole-2-carboxylate. Source: PubChem. URL: [Link]

-

Title: Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Source: ResearchGate. URL: [Link]

-

Title: NMR Spectroscopy :: 13C NMR Chemical Shifts. Source: Organic Chemistry Data. URL: [Link]

-

Title: Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Source: Journal of Pharmaceutical Chemistry. URL: [Link]

-

Title: Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. Source: ResearchGate. URL: [Link]

-

Title: Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Source: ResearchGate. URL: [Link]

-

Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Source: MDPI. URL: [Link]

-

Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Source: PMC - NIH. URL: [Link]

-

Title: Ethyl 2-aminothiazole-4-carboxylate. Source: PubChem. URL: [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate | CymitQuimica [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. Tuning the dimensionality of functional thiazolo[5,4-d]thiazole based supramolecular polymers via competitive interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The absorption spectra of some thiazines and thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Introduction: The 2-Phenylthiazole Scaffold - A Privileged Motif in Medicinal Chemistry

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Phenylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole scaffold is a prominent heterocyclic motif that has garnered significant attention in the field of medicinal chemistry.[1] Its unique structural features, including a planar aromatic system and the presence of nitrogen and sulfur heteroatoms, allow for diverse interactions with various biological targets. This has led to the development of 2-phenylthiazole derivatives with a broad spectrum of pharmacological activities, making them promising candidates for novel therapeutic agents.[1][2][3][4] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-phenylthiazole derivatives, with a focus on their applications in anticancer, antifungal, antimicrobial, and anti-inflammatory drug discovery.

Anticancer Activity: Targeting Cellular Proliferation

The 2-phenylthiazole core has been extensively explored for the development of potent anticancer agents.[4][5][6][7][8][9][10] The SAR studies in this area have revealed critical insights into the structural requirements for cytotoxicity against various cancer cell lines.

Key Structural Modifications and Their Impact:

-

Substitutions on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring play a crucial role in modulating anticancer activity.

-

2-Phenylthiazole-4-carboxamides: In a series of 2-phenylthiazole-4-carboxamide derivatives, it was found that a methoxy group at the 4-position of an arylacetamido pendent attached to the 2-phenyl ring enhanced activity against Caco-2 (colorectal cancer) cells.[5] Conversely, a 2-methoxy substituent was favorable for activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines.[5]

-

c-Met Inhibitors: Inspired by the structure of the c-Met inhibitor crizotinib, novel 2-amino-4-phenylthiazole derivatives were designed.[6] SAR studies revealed that meta-halogen substitution on the terminal phenyl ring was more favorable for antitumor activity than a meta-methyl group.[9] Specifically, the order of activity for different chloro-substitutions was meta > 3,4-dichloro > 2,4-dichloro.[9]

-

-

Modifications at the Thiazole Ring:

-

2-Aminothiazole Moiety: The 2-aminothiazole scaffold is a key component in many anticancer agents, including the clinically approved drug dasatinib.[9] Modifications at this position can significantly impact biological activity. For instance, introducing a 3-propanamido function to the 2-aminothiazole core resulted in improved activity compared to a 2-acetamido moiety.[9]

-

Linkage of Other Heterocycles: The attachment of other heterocyclic rings, such as isoxazoles and triazoles, to the 2-phenyl benzothiazole core has been shown to yield compounds with potent cytotoxic activity against cancer cell lines like Colo-205 and A549.[8]

-

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5b | HT29 | 2.01 | [6] |

| Compound 28 | HT29 | 0.63 | [9] |

| Compound 28 | HeLa | 6.05 | [9] |

| Compound 28 | A549 | 8.64 | [9] |

| Compound 46b | A549 | 0.16 | [9] |

| Compound 46b | HepG2 | 0.13 | [9] |

| Compound 5d | Colo-205 | Good | [8] |

| Compound 5d | A549 | Good | [8] |

Experimental Protocol: Synthesis of 2-Phenylthiazole-4-carboxamide Derivatives

A general method for the synthesis of 2-phenylthiazole-4-carboxamide derivatives involves the Hantzsch thiazole synthesis.

-

Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate. To a solution of ethyl acetoacetate in a suitable solvent (e.g., chloroform), add bromine dropwise at 0°C with constant stirring.

-

Step 2: Synthesis of Ethyl 2-(substituted)-thiazole-4-carboxylate. React the resulting ethyl 2-bromo-3-oxobutanoate with a substituted thiobenzamide in the presence of a base (e.g., pyridine) in ethanol under reflux.

-

Step 3: Hydrolysis of the Ester. Hydrolyze the ethyl ester to the corresponding carboxylic acid using a base like sodium hydroxide in a mixture of ethanol and water.

-

Step 4: Amide Coupling. Couple the resulting carboxylic acid with a desired amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent (e.g., dichloromethane).

-

Step 5: Purification. Purify the final product by column chromatography on silica gel.

Logical Relationship: SAR of Anticancer 2-Phenylthiazole Derivatives

Caption: Inhibition of the ergosterol biosynthesis pathway by 2-phenylthiazole derivatives.

Antimicrobial Activity: Combating Bacterial Resistance

The 2-phenylthiazole scaffold is also a valuable template for the development of new antimicrobial agents, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). [11][12][13][14]

Key Structural Modifications and Their Impact:

-

Improving Pharmacokinetic Properties: First-generation 2-phenylthiazole antibiotics often contained a rapidly hydrolyzable Schiff-base moiety, limiting their in vivo efficacy. [11]Replacing this with a more stable, unhydrolyzable pyrimidine ring led to second-generation analogs with improved pharmacokinetic properties. [11]* Substitutions on the Phenyl Ring:

-

n-Butyl Group Replacement: Replacement of the n-butyl group with cyclic bioisosteres, such as a cyclohexenyl group, resulted in a significant improvement in in vitro anti-MRSA potency. [11]* Side Chain Modifications:

-

A hydrazide-containing analogue was identified as a highly potent compound, while the corresponding amine was significantly less active. [11]Incorporating the nitrogenous side chain within an aromatic system completely abolished the antibacterial activity. [11]

-

Quantitative Data: Antimicrobial Activity

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Compound 3e | Gram-positive bacteria | 31.25 | [12] |

| Compound 3e | Candida strains | 7.81 | [12] |

| Compound 3l | Candida albicans | 2 | [13] |

Experimental Workflow: Antimicrobial Drug Discovery

Caption: Workflow for the discovery of 2-phenylthiazole-based antimicrobial agents.

Anti-inflammatory Activity: Modulating Inflammatory Responses

2-Phenylthiazole derivatives have also demonstrated significant anti-inflammatory properties. [15][16][17][18][19]The SAR in this area is influenced by the substitution patterns on both the phenyl and thiazole rings.

Key Structural Modifications and Their Impact:

-

Substitutions on the Phenyl Ring:

-

In a series of 2,4-disubstituted thiazole derivatives, compounds with methyl, nitro, and hydroxyl substituents on the 4-phenyl ring exhibited good anti-inflammatory activity. [16]Specifically, a nitro-substituted derivative showed better activity than the standard drug nimesulide. [15]* Substitutions on the Thiazole Ring:

-

2-Amino benzothiazole derivatives with electron-withdrawing groups like -Cl, -NO2, and -OCH3 at the 4 or 5-position of the benzothiazole ring showed increased anti-inflammatory activity. [17]

-

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

-

Animal Model: Use Wistar rats or Swiss albino mice.

-

Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the animals.

-

Drug Administration: Administer the test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion